Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Overview
Description
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a derivative of thiophene, a sulfur-containing heterocyclic compound . It has been synthesized and screened for its anticancer, antimicrobial, and anti-diabetic activities .
Synthesis Analysis
The DDTD derivatives have been synthesized using a series of reactions . The novel synthesized compounds were characterized by 1H, 13C NMR, MS, and FT-IR analyses .Molecular Structure Analysis
The molecular structure of DDTD and its derivatives were confirmed by 1H, 13C NMR, and HRMS .Chemical Reactions Analysis
The DDTD derivatives have been synthesized and screened for their anticancer, antimicrobial, and anti-diabetic activities . The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane afforded a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of DDTD and its derivatives were characterized by 1H, 13C NMR, MS, and FT-IR analyses .Scientific Research Applications
Antitumor and Antiviral Applications
A notable application of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives is in the field of medicinal chemistry, specifically in antitumor and antiviral therapy. Schiff bases and amides of this compound have been synthesized and evaluated for their effectiveness against various human cancer cell lines and influenza viruses, showing promising results as lead compounds for drug discovery (Bozorov et al., 2017).
Corrosion Inhibition
This compound derivatives have been used as corrosion inhibitors for mild steel in acidic environments. Their efficiency in preventing corrosion was observed to increase with concentration and exhibited properties of mixed inhibitors (Yadav et al., 2014).
Material Chemistry and Electrochromism
In the realm of material chemistry, derivatives of this compound have been explored for their electrochromic properties. A copolymer with 3,4-ethylenedioxythiophene demonstrated multicolor electrochromic properties, indicating potential use in camouflage and full-color electrochromic devices (Algi et al., 2013).
Sensing and Detection Applications
These compounds have also shown promise in sensing applications. A study revealed that thin films of certain azo dye derivatives of this compound are highly sensitive to iodine vapor, suggesting potential use in fluorescence sensors (Shokr et al., 2021). Another study developed an efficient Hg(II) ionic probe based on diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate, indicating its applicability in environmental remediation and public health (Rahman et al., 2020).
Mechanism of Action
Target of Action
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) primarily targets cancer cells, including human cervical cancer (HeLa), human colon cancer (HT-29), human non-small cell lung cancer (A549), and human liver cancer (HepG2) cells .
Result of Action
DDTD exhibits significant antiproliferative activity against various cancer cells. For instance, certain derivatives of DDTD have shown potent anticancer activity, with IC50 values lower than those of the positive control drug doxorubicin (DOX) against HT-29, A549, and HepG2 cells .
Biochemical Analysis
Biochemical Properties
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZCHDINMZWYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357003 | |
Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14719345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
80691-81-2 | |
Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the Structure-Activity Relationship (SAR) of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives and their impact on biological activity?
A1: Research indicates that modifications to the this compound core structure significantly influence its biological activity. For instance, incorporating various mono-, di-, and poly-substituted aromatic groups at the Schiff base moiety led to derivatives with varying antitumor and antiviral activities. Specifically, some of these compounds exhibited promising activity against human cancer cell lines and influenza A and B viruses []. This highlights the importance of SAR studies for optimizing this scaffold for specific therapeutic applications.
Q2: Are there any insights into the mechanism of action for the observed antitumor and antiviral activities of these compounds?
A2: While the exact mechanisms of action for the observed antitumor and antiviral activities remain to be fully elucidated, the research suggests that these compounds may interfere with critical cellular processes in cancer cells and viruses, leading to growth inhibition or death. Further investigation is needed to determine the precise molecular targets and pathways affected by these compounds.
Q3: What are the structural characteristics of this compound?
A3: this compound features a planar thiophene ring as its core structure []. Two amino groups are located at the 2 and 5 positions of the thiophene, while two ethyl carboxylate groups occupy the 3 and 4 positions. This arrangement allows for the formation of both intermolecular and intramolecular hydrogen bonds, influencing its crystal structure and potentially its interactions with biological targets.
Q4: What synthetic approaches have been employed to generate this compound derivatives?
A4: Researchers have successfully synthesized various derivatives of this compound [, ]. These synthetic routes involve modifications of the amino group at the 3-position of the heterocycle, leading to the formation of amides, sulfonamides, ureas, thioureas, and N-pyryl derivatives. The diversity of these modifications allows for exploring a wider range of biological activities and potential therapeutic applications.
Q5: Has this compound or its derivatives shown potential in other therapeutic areas besides anticancer and antiviral activity?
A5: Interestingly, preliminary studies suggest that a specific derivative, 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one, exhibits promising antidiabetic properties in a rat model of dexamethasone-induced diabetes []. This compound demonstrated the ability to reduce blood glucose, insulin, and lipid levels, indicating its potential for managing insulin resistance.
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